molecular formula C8H14ClNO2 B13493430 Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride

Cat. No.: B13493430
M. Wt: 191.65 g/mol
InChI Key: GUWYCNZBVLGLSZ-UHFFFAOYSA-N
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Description

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its conformational rigidity, which can enhance the binding affinity and selectivity of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride typically involves a multi-step process starting from 3-methylidenecyclobutanecarbonitrile. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure restricts conformational flexibility, allowing for a more precise alignment of pharmacophoric groups, which enhances binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts conformational rigidity. This rigidity can enhance the pharmacological properties of the compound, making it a valuable tool in drug design and development.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-aminospiro[2.3]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-6(10)8(9)5-7(8)3-2-4-7;/h2-5,9H2,1H3;1H

InChI Key

GUWYCNZBVLGLSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC12CCC2)N.Cl

Origin of Product

United States

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